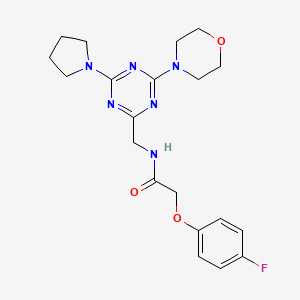
2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H25FN6O3 and its molecular weight is 416.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide, with the CAS number 2034410-00-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The molecular formula of this compound is C20H25FN6O3, with a molecular weight of 416.4 g/mol. Its structure features a fluorophenoxy group and a morpholino-triazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034410-00-7 |
| Molecular Formula | C20H25FN6O3 |
| Molecular Weight | 416.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
The compound has been evaluated for various biological activities, particularly in the context of cancer research and neuropharmacology. Here are the primary areas of investigation:
Anticancer Activity
Recent studies have shown that derivatives of triazine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. In vitro testing revealed that certain modifications to the triazine ring can enhance activity against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines.
Key Findings:
- IC50 Values: Compounds with similar structures reported IC50 values ranging from 1.33 µM to 17.5 µM against COX-II and other cancer-related pathways .
- Mechanism of Action: The mechanism often involves inhibition of specific kinases or receptors associated with tumor growth and survival pathways .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. The presence of the morpholino group may facilitate binding to receptors involved in neuropharmacology.
Key Findings:
- Anticonvulsant Activity: Analogous compounds have shown effectiveness in models of induced seizures, indicating potential use as anticonvulsants .
- TRPV1 Antagonism: Some derivatives have been reported as potent antagonists for TRPV1, a receptor implicated in pain signaling .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following insights have been derived from related studies:
- Fluorophenoxy Group: The presence of the fluorine atom enhances lipophilicity and may improve receptor binding.
- Morpholino and Pyrrolidine Moieties: These groups contribute to the overall pharmacokinetic profile, influencing solubility and bioavailability.
- Triazine Core: Variations in substitution patterns on the triazine ring can significantly alter anticancer potency and selectivity.
Case Studies
Several studies have explored the biological activity of similar compounds:
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O3/c21-15-3-5-16(6-4-15)30-14-18(28)22-13-17-23-19(26-7-1-2-8-26)25-20(24-17)27-9-11-29-12-10-27/h3-6H,1-2,7-14H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZDPZFQDUUPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)COC3=CC=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














